2-(2-(6-Ethoxybenzo[d]thiazol-2-yl)hydrazono)-5,5-dimethylcyclohexane-1,3-dione
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Overview
Description
2-(2-(6-Ethoxybenzo[d]thiazol-2-yl)hydrazono)-5,5-dimethylcyclohexane-1,3-dione is a complex organic compound that features a benzothiazole moiety linked to a hydrazono group and a dimethylcyclohexane-dione structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(6-Ethoxybenzo[d]thiazol-2-yl)hydrazono)-5,5-dimethylcyclohexane-1,3-dione typically involves the following steps:
Formation of the Benzothiazole Moiety: The benzothiazole ring is synthesized through the cyclization of ortho-aminothiophenol with ethyl bromoacetate under basic conditions.
Hydrazono Group Introduction: The benzothiazole derivative is then reacted with hydrazine hydrate to introduce the hydrazono group.
Cyclohexane-dione Coupling: The final step involves the coupling of the hydrazono-benzothiazole intermediate with 5,5-dimethylcyclohexane-1,3-dione under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(2-(6-Ethoxybenzo[d]thiazol-2-yl)hydrazono)-5,5-dimethylcyclohexane-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the hydrazono group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or aminated benzothiazole derivatives.
Scientific Research Applications
2-(2-(6-Ethoxybenzo[d]thiazol-2-yl)hydrazono)-5,5-dimethylcyclohexane-1,3-dione has several scientific research applications:
Medicinal Chemistry: Potential use as a scaffold for developing anti-inflammatory, antimicrobial, and anticancer agents.
Materials Science: Utilized in the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Industrial Applications: Used in the development of corrosion inhibitors and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(2-(6-Ethoxybenzo[d]thiazol-2-yl)hydrazono)-5,5-dimethylcyclohexane-1,3-dione involves its interaction with specific molecular targets:
Molecular Targets: Enzymes such as cyclooxygenase and lipoxygenase, which are involved in inflammatory pathways.
Pathways Involved: Inhibition of enzyme activity leading to reduced production of pro-inflammatory mediators like prostaglandins and leukotrienes.
Comparison with Similar Compounds
Similar Compounds
- 2-(6-Nitrobenzo[d]thiazol-2-yl)hydrazono)-5,5-dimethylcyclohexane-1,3-dione
- 2-(6-Chlorobenzo[d]thiazol-2-yl)hydrazono)-5,5-dimethylcyclohexane-1,3-dione
Uniqueness
2-(2-(6-Ethoxybenzo[d]thiazol-2-yl)hydrazono)-5,5-dimethylcyclohexane-1,3-dione is unique due to the presence of the ethoxy group on the benzothiazole ring, which can influence its electronic properties and reactivity. This modification can enhance its potential as a pharmacophore and its interactions with biological targets.
Properties
CAS No. |
79050-51-4 |
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Molecular Formula |
C17H19N3O3S |
Molecular Weight |
345.4 g/mol |
IUPAC Name |
2-[(6-ethoxy-1,3-benzothiazol-2-yl)diazenyl]-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one |
InChI |
InChI=1S/C17H19N3O3S/c1-4-23-10-5-6-11-14(7-10)24-16(18-11)20-19-15-12(21)8-17(2,3)9-13(15)22/h5-7,21H,4,8-9H2,1-3H3 |
InChI Key |
URPSTMLKUQQANR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)N=NC3=C(CC(CC3=O)(C)C)O |
solubility |
9.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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